4-phenyl-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide
Description
The compound 4-phenyl-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide features a tetrahydro-2H-pyran-4-carboxamide core substituted with a phenyl group at position 4 and an (E)-configured 1,3-thiazol-2-ylidene moiety. The thiazole ring is further substituted with a pyridin-2-yl group at position 3.
Properties
Molecular Formula |
C20H19N3O2S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-phenyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)oxane-4-carboxamide |
InChI |
InChI=1S/C20H19N3O2S/c24-18(20(9-12-25-13-10-20)15-6-2-1-3-7-15)23-19-22-17(14-26-19)16-8-4-5-11-21-16/h1-8,11,14H,9-10,12-13H2,(H,22,23,24) |
InChI Key |
MRMGAIKDRHDZBB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the pyridine and tetrahydropyran moieties. One common method involves the reaction of 2-aminothiazole with 2-bromopyridine under basic conditions to form the pyridin-2-ylthiazole intermediate. This intermediate is then reacted with 4-phenyl-2-tetrahydropyranone in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-N-(4-(pyridin-2-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings can form hydrogen bonds and π-π interactions with the active sites of target proteins, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogs
Structural Variations and Implications
Core Modifications: The target compound uses a tetrahydro-2H-pyran-4-carboxamide core, whereas analogs like 11b and 11c incorporate pyrazolo-pyrimidinone cores. Pyran derivatives often enhance metabolic stability and solubility compared to aromatic heterocycles . The thiazol-2-ylidene group is a common feature, but substituents vary: pyridin-2-yl (target compound), bromophenyl (11b), and chlorophenyl (11c) influence electronic properties and binding interactions .
Sulfonamide vs. Carboxamide: The sulfonamide group in 4-((4-(2,4-dichlorophenyl)-3-ethylthiazol-2(3H)-ylidene)amino)benzenesulfonamide offers stronger hydrogen-bonding capacity compared to carboxamides, which may affect target affinity.
Synthetic Approaches: Thiazol-2-ylidene derivatives often require multi-step syntheses. For example, 11b and 11c were synthesized via condensation reactions under basic conditions, followed by cyclization . The pyran core in the target compound and N-(4-cyano-tetrahydro-2H-pyran-4-yl) derivatives involves cyano group introduction via nucleophilic substitution, highlighting the versatility of pyran intermediates.
Biological Activity
4-phenyl-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]tetrahydro-2H-pyran-4-carboxamide is a complex organic compound notable for its unique structural features, which include a tetrahydropyran ring, a phenyl group, and a thiazole moiety. These components contribute to its diverse chemical properties and biological activities. The thiazole ring is particularly significant due to its role in various biological processes and as a building block in pharmaceutical compounds.
Chemical Structure
The compound can be described by the following chemical structure:
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes using various reagents such as potassium permanganate and sodium borohydride under controlled conditions to minimize side reactions.
Anticonvulsant Properties
Research indicates that compounds containing thiazole rings, similar to this compound, exhibit significant anticonvulsant activity. For instance, studies have demonstrated that thiazole-integrated compounds can effectively eliminate tonic extensor phases in picrotoxin-induced convulsion models .
Table 1: Anticonvulsant Activity of Thiazole Compounds
| Compound Name | Effective Dose (ED50) | Toxic Dose (TD50) | Protection Index (PI) |
|---|---|---|---|
| Compound 1 | 18.4 mg/kg | 170.2 mg/kg | 9.2 |
| Compound 2 | 24.38 mg/kg | N/A | N/A |
Cytotoxic Activity
Thiazole derivatives have also been investigated for their cytotoxic properties against various cancer cell lines. For example, compounds with similar structural motifs have shown significant activity against A549 human lung adenocarcinoma cells, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A549 | < 10 |
| Compound B | Jurkat | < 20 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups within the thiazole moiety enhances biological activity. For instance, electron-withdrawing groups on the phenyl ring have been correlated with increased anticonvulsant activity .
Case Studies
Recent studies have highlighted the potential of this compound in treating neurological disorders and cancers. For instance, Evren et al. (2019) reported strong selectivity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells for novel thiazole derivatives . The findings suggest that modifications in the thiazole structure can lead to improved therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
